

ST2825 and its Effects on the Innate Immune System: A Technical Guide

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Compound of Interest

Compound Name: ST 2825

Cat. No.: B1682633

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Abstract

ST2825 is a novel small molecule inhibitor that specifically targets the Toll/interleukin-1 receptor (TIR) domain of the myeloid differentiation primary response 88 (MyD88) adaptor protein. MyD88 is a critical signaling component in the innate immune system, mediating downstream responses for most Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. By preventing the homodimerization of MyD88, ST2825 effectively blocks the recruitment of downstream signaling molecules, leading to the attenuation of pro-inflammatory cytokine production and the modulation of innate immune responses. This technical guide provides an in-depth overview of the mechanism of action of ST2825, its quantified effects on innate immune signaling, detailed experimental protocols for its study, and visualizations of the relevant biological pathways.

Introduction to ST2825 and the MyD88 Signaling Pathway

The innate immune system is the body's first line of defense against invading pathogens. It relies on pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), to detect conserved molecular structures on microbes. With the exception of TLR3, all TLRs, as well as the IL-1R family, utilize the cytosolic adaptor protein MyD88 to initiate downstream signaling cascades.

Upon ligand binding and receptor dimerization, MyD88 is recruited to the receptor complex via interactions between their respective TIR domains. This triggers the homodimerization of MyD88, a crucial step for the recruitment and activation of IL-1R-associated kinases (IRAKs), particularly IRAK1 and IRAK4. The subsequent formation of the "Myddosome" complex leads to the activation of downstream pathways, most notably the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) pathways. This culmination of signaling events results in the transcription and release of a wide array of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and IL-1 β .

ST2825 is a peptidomimetic compound designed to specifically interfere with the homodimerization of the MyD88 TIR domain. By blocking this initial and critical step, ST2825 effectively abrogates the entire downstream signaling cascade, making it a potent and specific inhibitor of MyD88-dependent innate immune activation.

Quantitative Effects of ST2825 on Innate Immune Signaling

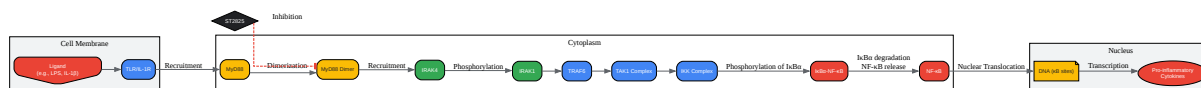
The inhibitory activity of ST2825 has been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key quantitative data on the effects of ST2825.

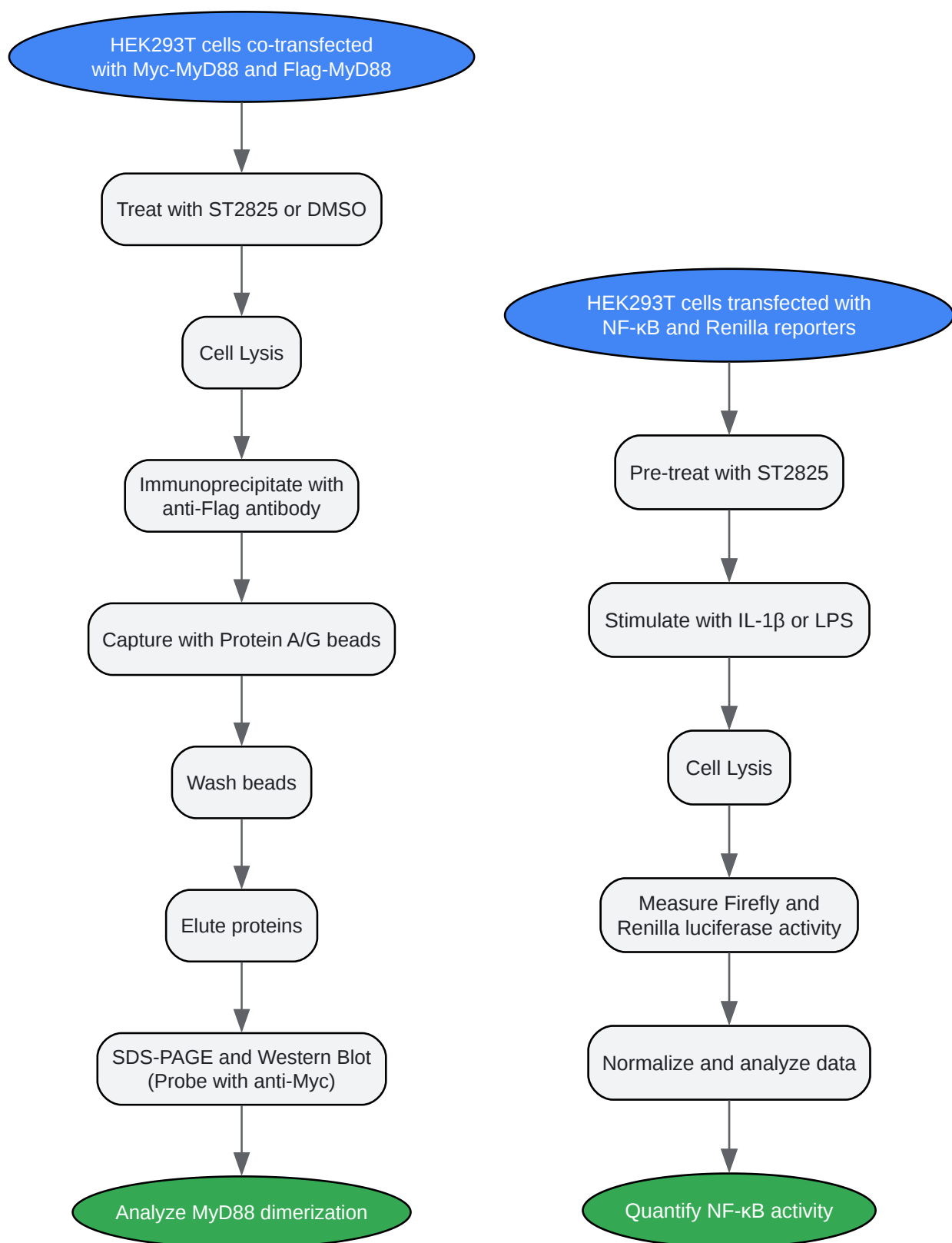
Parameter	Experimental System	Concentration of ST2825	Observed Effect	Reference
MyD88 Homodimerization	HEK293T cells	5 μ M	~40% inhibition	[1][2]
MyD88 Homodimerization	HEK293T cells	10 μ M	~70-80% inhibition	[1][2]
IL-1 β -mediated NF- κ B activation	HEK293T cells	5 μ M	Significant inhibition	[2]
IL-1 β -induced IL-6 production	C57Bl/6 mice (in vivo)	100-200 mg/kg (oral)	Significant inhibition	[1][2]
LPS-induced TNF- α production	Human PBMCs	30 μ M	Significant downregulation	[3]
LPS-induced IL-6 production	Human PBMCs	30 μ M	Significant downregulation	[3]
LPS-induced IL-12 production	Human PBMCs	30 μ M	Significant downregulation	[3]
LPS-induced NO release	BV2 microglia cells	1, 3, 10 μ M	Dose-dependent decrease	[3][4]
LPS-induced iNOS expression	BV2 microglia cells	10 μ M	Significant decrease	[4]
LPS-induced COX-2 expression	BV2 microglia cells	10 μ M	Significant decrease	[4]

Table 1: Quantitative Inhibitory Effects of ST2825

Signaling Pathways Modulated by ST2825

ST2825 primarily impacts the MyD88-dependent signaling pathway. The following diagrams, generated using the DOT language, illustrate the canonical pathway and the point of inhibition by ST2825.





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